molecular formula C22H23N3O3 B2699539 N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide CAS No. 2034395-07-6

N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide

Cat. No.: B2699539
CAS No.: 2034395-07-6
M. Wt: 377.444
InChI Key: UTIIDQRCJXMWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide is an organic compound that belongs to the bipyridine family. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, features a bipyridine moiety linked to a benzamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of the benzamide under palladium catalysis . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Bipyridinium salts

    Reduction: Dihydrobipyridine derivatives

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes . Additionally, the benzamide group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide is unique due to the presence of both bipyridine and benzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3,4-diethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-27-20-6-5-18(14-21(20)28-4-2)22(26)25-15-16-7-12-24-19(13-16)17-8-10-23-11-9-17/h5-14H,3-4,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIIDQRCJXMWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.